4-Chloro-2-cyclopropyl-1,3-benzothiazole
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Overview
Description
4-Chloro-2-cyclopropyl-1,3-benzothiazole is a chemical compound with the molecular formula C10H8ClNS. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzothiazole ring fused with a cyclopropyl group and a chlorine atom at the 4th position.
Preparation Methods
The synthesis of 4-Chloro-2-cyclopropyl-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzenethiol with cyclopropyl ketones in the presence of a chlorinating agent . The reaction conditions typically include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-cyclopropyl-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
4-Chloro-2-cyclopropyl-1,3-benzothiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . Additionally, it may interact with DNA gyrase and other bacterial enzymes, leading to its antibacterial effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Chloro-2-cyclopropyl-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:
2-Chloro-1,3-benzothiazole: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2-Amino-6-thiocyanato benzothiazole: Contains an amino and thiocyanato group, offering different chemical properties and applications.
2-(3,4-Dimethoxyphenyl)-6-(2-fluoroethoxy)benzothiazole: Used in PET imaging for cancer detection, highlighting its application in medical diagnostics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8ClNS |
---|---|
Molecular Weight |
209.70 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8ClNS/c11-7-2-1-3-8-9(7)12-10(13-8)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
ZIQNCYDMSHBVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(S2)C=CC=C3Cl |
Origin of Product |
United States |
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